molecular formula C13H11ClN4O2 B14005249 8-(4-Chloro-phenyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione CAS No. 29064-02-6

8-(4-Chloro-phenyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B14005249
CAS No.: 29064-02-6
M. Wt: 290.70 g/mol
InChI Key: PJMZAQWLPMVOMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-PURINE-2,6-DIONE,8-(4-CHLOROPHENYL)-3,9-DIHYDRO-1,3-DIMETHYL- is a chemical compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with a 4-chlorophenyl group and two methyl groups

Preparation Methods

The synthesis of 1H-PURINE-2,6-DIONE,8-(4-CHLOROPHENYL)-3,9-DIHYDRO-1,3-DIMETHYL- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of the 4-chlorophenyl group: This step often involves a substitution reaction where a suitable chlorinated aromatic compound is reacted with the purine core.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1H-PURINE-2,6-DIONE,8-(4-CHLOROPHENYL)-3,9-DIHYDRO-1,3-DIMETHYL- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-PURINE-2,6-DIONE,8-(4-CHLOROPHENYL)-3,9-DIHYDRO-1,3-DIMETHYL- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1H-PURINE-2,6-DIONE,8-(4-CHLOROPHENYL)-3,9-DIHYDRO-1,3-DIMETHYL- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1H-PURINE-2,6-DIONE,8-(4-CHLOROPHENYL)-3,9-DIHYDRO-1,3-DIMETHYL- can be compared with other similar compounds, such as:

These compounds share a similar purine core but differ in their substituents, which can lead to variations in their chemical and biological properties

Properties

CAS No.

29064-02-6

Molecular Formula

C13H11ClN4O2

Molecular Weight

290.70 g/mol

IUPAC Name

8-(4-chlorophenyl)-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C13H11ClN4O2/c1-17-11-9(12(19)18(2)13(17)20)15-10(16-11)7-3-5-8(14)6-4-7/h3-6H,1-2H3,(H,15,16)

InChI Key

PJMZAQWLPMVOMG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.